molecular formula C22H18N2O2S B2467687 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide CAS No. 898433-68-6

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide

Cat. No.: B2467687
CAS No.: 898433-68-6
M. Wt: 374.46
InChI Key: VQOZKAJVCFWYHI-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide is a complex organic compound that features a benzo[d]oxazole moiety linked to a phenyl ring, which is further connected to an ethylthio-substituted benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of ortho-aminophenol with carboxylic acids or their derivatives.

    Coupling with the phenyl ring: The benzo[d]oxazole can be coupled with a phenyl ring through various cross-coupling reactions such as Suzuki or Heck reactions.

    Introduction of the ethylthio group: The ethylthio group can be introduced via nucleophilic substitution reactions.

    Formation of the benzamide: The final step involves the formation of the benzamide group, which can be achieved through the reaction of the amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use in the development of bioactive molecules or as a probe in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Use in the production of advanced materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide: Similar structure with a methylthio group instead of an ethylthio group.

    N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzoic acid: Similar structure with a carboxylic acid group instead of a benzamide group.

Uniqueness

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the benzo[d]oxazole moiety, the ethylthio group, and the benzamide functionality can influence its reactivity, binding interactions, and overall stability.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-2-27-20-13-6-3-10-17(20)21(25)23-16-9-7-8-15(14-16)22-24-18-11-4-5-12-19(18)26-22/h3-14H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOZKAJVCFWYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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